3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester
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Overview
Description
Preparation Methods
The synthesis of 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester typically involves the chlorination of 6-hydroxy-2-picolinic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out using ethanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of antimicrobial agents.
Industry: It is employed in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester can be compared with similar compounds such as:
3,5,6-Trichloro-4-hydroxy-2-picolinic acid: This compound shares a similar structure but differs in the position of the hydroxyl group.
3,4,5-Trichloro-6-hydroxy-2-picolinic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its ester group, which enhances its solubility in organic solvents and its reactivity in esterification reactions.
Properties
CAS No. |
1346598-88-6 |
---|---|
Molecular Formula |
C8H6Cl3NO3 |
Molecular Weight |
270.49 |
IUPAC Name |
ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |
InChI Key |
BXXVCOBIULFGSP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |
Synonyms |
3,4,5-Trichloro-6-hydroxy-2-pyridinecarboxylic Acid Ethyl Ester; 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-Pyridinecarboxylic Acid Ethyl Ester; |
Origin of Product |
United States |
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